6-(3-Fluorophenyl)pyridine-2-methanol
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Overview
Description
6-(3-Fluorophenyl)pyridine-2-methanol is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)pyridine-2-methanol typically involves the reaction of 3-fluorobenzaldehyde with 2-pyridinemethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)pyridine-2-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-(3-Fluorophenyl)pyridine-2-carboxaldehyde, while reduction can produce 6-(3-Fluorophenyl)pyridine-2-amine .
Scientific Research Applications
6-(3-Fluorophenyl)pyridine-2-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(3-Chlorophenyl)pyridine-2-methanol: Similar structure but with a chlorine atom instead of fluorine.
6-(3-Bromophenyl)pyridine-2-methanol: Contains a bromine atom in place of fluorine.
6-(3-Methylphenyl)pyridine-2-methanol: Features a methyl group instead of a halogen atom
Uniqueness
The presence of the fluorine atom in 6-(3-Fluorophenyl)pyridine-2-methanol imparts unique chemical properties, such as increased electronegativity and stability. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
[6-(3-fluorophenyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-10-4-1-3-9(7-10)12-6-2-5-11(8-15)14-12/h1-7,15H,8H2 |
InChI Key |
YFDACOYVMKCRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CC(=N2)CO |
Origin of Product |
United States |
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